![molecular formula C31H27N3O5S B2847689 3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113132-97-0](/img/structure/B2847689.png)
3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a quinazoline, a carboxamide, a sulfanyl group, and an ethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazoline ring system is a bicyclic structure that includes two nitrogen atoms, and the carboxamide group includes a carbonyl (C=O) and an amide (NH2) group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it is likely to have a relatively high molecular weight and may have limited solubility in water due to the presence of several nonpolar groups .Aplicaciones Científicas De Investigación
Hydrolytic Opening of Quinazoline Ring
The quinazoline derivatives, including compounds similar to the one , undergo hydrolysis in various mediums, leading to the formation of different chemical structures. For example, a study by Shemchuk et al. (2010) found that ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes hydrolysis in acid, alkaline, or neutral medium, forming specific amides (Shemchuk, L. A., Chernykh, V., Levashov, D., & Sytnik, K., 2010).
Synthesis of Novel Hetarylquinolines
Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings were synthesized based on substituted quinolines, as reported by Aleqsanyan and Hambardzumyan (2021). This study indicates the potential for creating diverse compounds through chemical transformations involving quinazoline derivatives (Aleqsanyan, I. L., & Hambardzumyan, L. H., 2021).
Antimicrobial Activity of Triazole Derivatives
The antimicrobial properties of triazole derivatives, which may be structurally related to quinazoline compounds, were investigated by Sahin et al. (2012). They synthesized new compounds and found some of them to possess good or moderate antimicrobial activity (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012).
Antibacterial and Antifungal Activities of New Quinazolines
Desai et al. (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities against various microorganisms. This indicates the potential application of quinazoline derivatives in the development of new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Synthesis of Amino- and Sulfanyl-Derivatives of Benzoquinazolinones
Nowak et al. (2015) reported the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones. They also evaluated the potential cytotoxicity of these compounds, highlighting their relevance in pharmaceutical research, particularly in anticancer studies (Nowak, M., Malinowski, Z., Fornal, E., Jóźwiak, A., Parfieniuk, E., Gajek, G., & Kontek, R., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O5S/c1-2-38-24-13-10-22(11-14-24)28(35)20-40-31-33-27-17-23(29(36)32-18-25-9-6-16-39-25)12-15-26(27)30(37)34(31)19-21-7-4-3-5-8-21/h3-17H,2,18-20H2,1H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAICPFDBTONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)
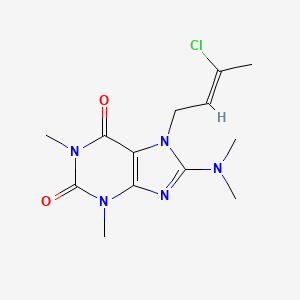
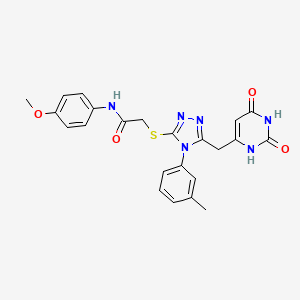
![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
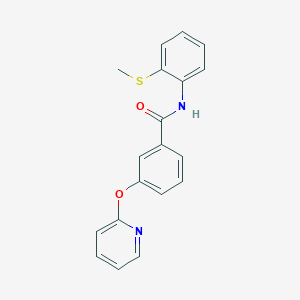
![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)
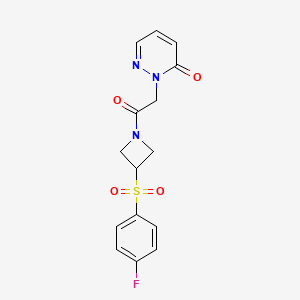
![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)
![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)
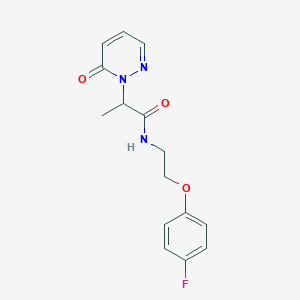
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)
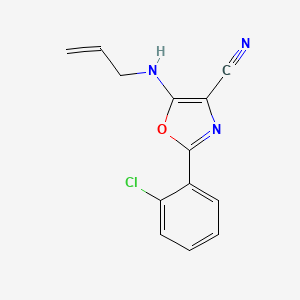
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847629.png)